molecular formula C8H7BrCl2 B1438207 2-(1-Bromoethyl)-1,4-dichlorobenzene CAS No. 98437-27-5

2-(1-Bromoethyl)-1,4-dichlorobenzene

Cat. No. B1438207
CAS RN: 98437-27-5
M. Wt: 253.95 g/mol
InChI Key: KCQSVHIDXSWAKF-UHFFFAOYSA-N
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Description

Bromoethylbenzene compounds are generally organic compounds that contain a benzene ring, an ethyl group, and a bromine atom . They are used as building blocks in organic synthesis .


Molecular Structure Analysis

Bromoethylbenzene compounds, like all organic compounds, are made up of carbon, hydrogen, and bromine atoms. The benzene ring is a six-membered ring of carbon atoms with alternating single and double bonds .


Chemical Reactions Analysis

Bromoethylbenzene compounds can undergo various chemical reactions, including electrophilic aromatic substitution . The bromine atom can also be replaced by other groups in nucleophilic substitution reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of bromoethylbenzene compounds would depend on the specific compound. For example, 2-(2-Bromoethyl)-1,3-dioxolane has a molecular weight of 181.03 g/mol .

Scientific Research Applications

Spectroscopic Study and Computational Analysis

A comprehensive study on 2-bromo-1, 4-dichlorobenzene, a closely related compound to 2-(1-Bromoethyl)-1,4-dichlorobenzene, has been conducted to understand its vibrational properties. The study includes a thorough experimental and theoretical vibrational investigation. Advanced techniques such as DFT analysis and NMR have been used to explore its molecular geometry and electronic properties. The research also delves into its nonlinear optical properties and quantum chemical descriptors, offering insights into its potential applications in materials science and chemistry (Vennila et al., 2018).

Catalytic Oxidation

Research on the catalytic oxidation of dichlorobenzene, similar in structure to 2-(1-Bromoethyl)-1,4-dichlorobenzene, reveals significant findings. This study focused on the systematic investigation of the catalytic oxidation of 1,2-dichlorobenzene over various transition metal oxides. The findings demonstrate the influence of different catalysts on the oxidation process, which can inform the development of efficient catalytic systems for environmental applications, such as pollution control and chemical synthesis (Krishnamoorthy, Rivas, & Amiridis, 2000).

Environmental Degradation Studies

Another significant application area is the study of environmental degradation. Research on 1,4-dichlorobenzene degradation in water under various conditions such as photolysis, photocatalysis, and sonolysis has been conducted. These studies are crucial for understanding the environmental impact and breakdown mechanisms of compounds like 2-(1-Bromoethyl)-1,4-dichlorobenzene, informing environmental protection strategies and waste management practices (Selli et al., 2008).

Synthesis and Chemical Reactions

Research also focuses on the synthesis and chemical reactions involving dichlorobenzene derivatives. Studies on the reaction of chlorinated benzenes with silicon surfaces, including dichlorobenzene, provide insights into the potential applications of these compounds in material science, particularly in the field of semiconductor technology. These studies help in understanding the interactions of organic compounds with solid surfaces, which is essential in designing materials for electronic applications (Naumkin, Polanyi, & Rogers, 2003).

Safety And Hazards

The safety and hazards of bromoethylbenzene compounds would depend on the specific compound. It’s important to refer to the Safety Data Sheet (SDS) for the specific compound for detailed information .

Future Directions

The future directions in the study and use of bromoethylbenzene compounds would depend on the specific compound and its applications. These compounds are often used as building blocks in organic synthesis, so future research may involve finding new reactions and applications for these compounds .

properties

IUPAC Name

2-(1-bromoethyl)-1,4-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrCl2/c1-5(9)7-4-6(10)2-3-8(7)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQSVHIDXSWAKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Bromoethyl)-1,4-dichlorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JSL Yap, BB Li, J Wong, Y Li, SA Pullarkat… - Dalton …, 2014 - pubs.rsc.org
A novel amine ligand, 1-(2,5-dichlorophenyl)-N,N-dimethylethanamine, was synthesized from 1-(2,5-dichlorophenyl)ethanone via a three step synthetic route. Direct ortho-palladation of …
Number of citations: 21 pubs.rsc.org

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